molecular formula C22H18N2O7S2 B1241727 4-[4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-2-hydroxybenzoic acid

4-[4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-2-hydroxybenzoic acid

Cat. No. B1241727
M. Wt: 486.5 g/mol
InChI Key: GGMMNBODULCFQO-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[4-[5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-3-thiazolidinyl]-1-oxobutyl]amino]-2-hydroxybenzoic acid is an amidobenzoic acid.

Scientific Research Applications

Antitumor Activity

Research has demonstrated the potential of compounds similar to 4-[4-[(5Z)-5-(1,3-Benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-2-hydroxybenzoic acid in exhibiting moderate antitumor activity against various malignant tumor cells. Particularly, compounds with a similar structure have shown sensitivity in the UO31 renal cancer cell line (Horishny & Matiychuk, 2020).

Antifungal Activity

Certain derivatives of the compound, specifically the [(5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acids, have been prepared as potential antifungal agents. These compounds were evaluated for their effects against selected fungal species, with a few showing strong inhibitory growth of certain Candida species (Doležel et al., 2009).

Pharmaceutical Potential and Physicochemical Properties

The physicochemical properties and potential as pharmaceuticals of similar thiazolidin derivatives have been studied. These compounds, including various esters and amides, have been evaluated for in vitro antitumor activity, showing moderate effectiveness against human cancer cell lines (Horishny & Matiychuk, 2021).

Green Chemistry Applications

The synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, which are structurally similar to the compound , has been achieved through green chemistry principles using water as the reaction medium. This method has shown nearly quantitative yields, highlighting its potential in environmentally friendly chemical synthesis (Horishny & Matiychuk, 2020).

Protein Kinase Inhibition for Neurological and Oncological Disorders

Certain 1,3-thiazolidin-4-ones, related to the compound , have been identified as potent inhibitors of protein kinase DYRK1A, which is involved in neurological and oncological disorders. These findings could pave the way for developing treatments for these diseases using the 1,3-thiazolidin-4-one core as a pharmacophore (Bourahla et al., 2021).

Antioxidant Properties in Oil

Thiazolidinone derivatives have been synthesized and tested as antioxidants for local base stock oil. These compounds showed efficiency in protecting oil, suggesting their potential application in industrial oil preservation (Mohammed et al., 2019).

properties

Molecular Formula

C22H18N2O7S2

Molecular Weight

486.5 g/mol

IUPAC Name

4-[4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-2-hydroxybenzoic acid

InChI

InChI=1S/C22H18N2O7S2/c25-15-10-13(4-5-14(15)21(28)29)23-19(26)2-1-7-24-20(27)18(33-22(24)32)9-12-3-6-16-17(8-12)31-11-30-16/h3-6,8-10,25H,1-2,7,11H2,(H,23,26)(H,28,29)/b18-9-

InChI Key

GGMMNBODULCFQO-NVMNQCDNSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)NC4=CC(=C(C=C4)C(=O)O)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCCC(=O)NC4=CC(=C(C=C4)C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-2-hydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
4-[4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-2-hydroxybenzoic acid
Reactant of Route 3
Reactant of Route 3
4-[4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-2-hydroxybenzoic acid
Reactant of Route 4
4-[4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-2-hydroxybenzoic acid
Reactant of Route 5
4-[4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-2-hydroxybenzoic acid
Reactant of Route 6
4-[4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-2-hydroxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.